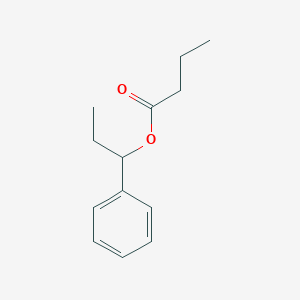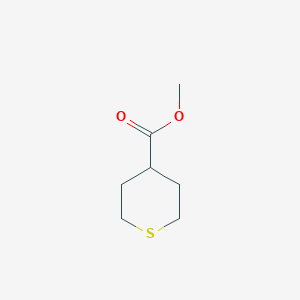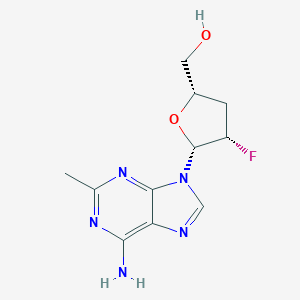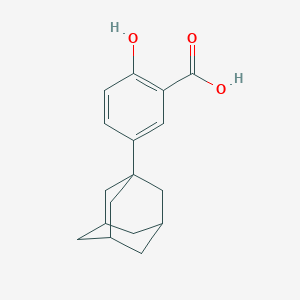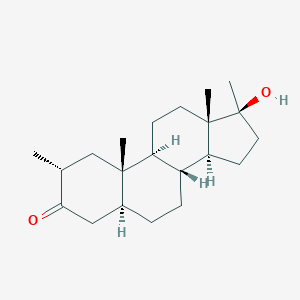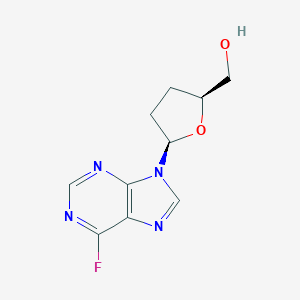
6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, commonly known as FddF-ara, is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. It is a fluoro-substituted derivative of the naturally occurring nucleoside, adenosine. FddF-ara has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo.
作用機序
FddF-ara exerts its antitumor activity through several mechanisms of action. It is a prodrug that is converted to its active form, FddA, by the enzyme deoxycytidine kinase. FddA is then incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis. FddF-ara also inhibits ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA synthesis.
Biochemical and Physiological Effects
FddF-ara has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FddF-ara also inhibits angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, FddF-ara has been shown to modulate the immune system, leading to enhanced antitumor activity.
実験室実験の利点と制限
FddF-ara has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, FddF-ara has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, it is not water-soluble, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on FddF-ara. One area of research is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to FddF-ara treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of FddF-ara in humans. Finally, FddF-ara has potential applications beyond cancer treatment, such as in the treatment of viral infections and autoimmune diseases, which warrant further investigation.
合成法
FddF-ara can be synthesized through a multistep process, starting with the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2,6-dichloropurine in the presence of a base to form the protected nucleoside intermediate. The benzoyl groups are then removed, and the fluorine atom is introduced through a nucleophilic substitution reaction using diethylaminosulfur trifluoride. The final product is obtained after deprotection and purification steps.
科学的研究の応用
FddF-ara has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, colon, and pancreatic cancer. FddF-ara has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as gemcitabine and cisplatin.
特性
CAS番号 |
132194-24-2 |
|---|---|
分子式 |
C10H11FN4O2 |
分子量 |
238.22 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1 |
InChIキー |
SZWXQUMUPFALSF-NKWVEPMBSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3F |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |
正規SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CN=C3F |
その他のCAS番号 |
132194-24-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)
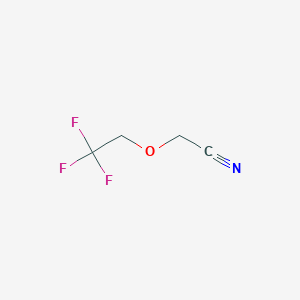

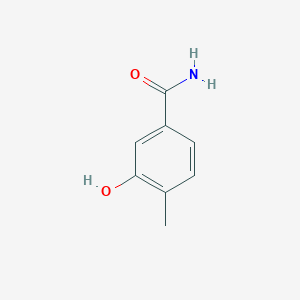
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
